molecular formula C7H11F4NO2 B13911536 3-(1-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid

3-(1-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid

Cat. No.: B13911536
M. Wt: 217.16 g/mol
InChI Key: DOUCJAALDWRIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid is a chemical compound that combines the structural features of azetidine and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing ring, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid typically involves the reaction of azetidine with fluoroethylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The resulting product is then treated with trifluoroacetic acid to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(1-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid
  • 3-(Fluoromethyl)azetidine;2,2,2-trifluoroacetic acid
  • 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride

Uniqueness

3-(1-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the fluoroethyl group and trifluoroacetic acid moiety makes it particularly interesting for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H11F4NO2

Molecular Weight

217.16 g/mol

IUPAC Name

3-(1-fluoroethyl)azetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H10FN.C2HF3O2/c1-4(6)5-2-7-3-5;3-2(4,5)1(6)7/h4-5,7H,2-3H2,1H3;(H,6,7)

InChI Key

DOUCJAALDWRIFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CNC1)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.